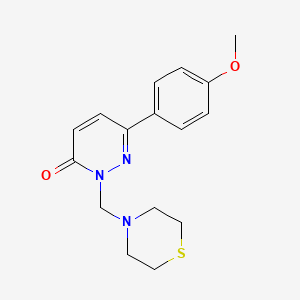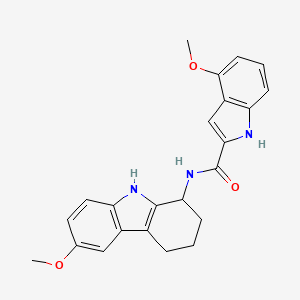![molecular formula C25H30N4O5 B14935884 2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B14935884.png)
2-hydroxy-3-(3-{4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-3,4-dihydro-5H-1,4-benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core, a piperazine ring, and a methoxyphenoxyethyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves multiple steps, typically starting with the preparation of the benzodiazepine core. This is followed by the introduction of the piperazine ring and the methoxyphenoxyethyl group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may include optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenoxyethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction pathways that are critical for various biological processes .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines and piperazine derivatives. Compared to these compounds, 3-(3-{4-[2-(2-METHOXYPHENOXY)ETHYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is unique due to its specific structural features, which may confer distinct biological activities and applications. Some similar compounds include:
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Piperazine derivatives: Compounds with a piperazine ring that have various pharmacological activities.
Properties
Molecular Formula |
C25H30N4O5 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[3-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C25H30N4O5/c1-33-21-8-4-5-9-22(21)34-17-16-28-12-14-29(15-13-28)23(30)11-10-20-25(32)26-19-7-3-2-6-18(19)24(31)27-20/h2-9,20H,10-17H2,1H3,(H,26,32)(H,27,31) |
InChI Key |
QPOPGKVDCPVTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935806.png)

![1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14935808.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14935831.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B14935833.png)
![3-{3-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B14935842.png)

![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B14935852.png)
![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14935858.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14935867.png)
![6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B14935885.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B14935887.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B14935889.png)
